molecular formula C13H18ClN3O B4438728 4-(5-chloro-2-methylphenyl)-N-methyl-1-piperazinecarboxamide

4-(5-chloro-2-methylphenyl)-N-methyl-1-piperazinecarboxamide

Cat. No. B4438728
M. Wt: 267.75 g/mol
InChI Key: ZYCRELQQBHUSGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-chloro-2-methylphenyl)-N-methyl-1-piperazinecarboxamide, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1970s and has gained popularity in recent years due to its psychoactive properties. TFMPP is commonly used as a recreational drug, but it also has potential applications in scientific research.

Mechanism of Action

4-(5-chloro-2-methylphenyl)-N-methyl-1-piperazinecarboxamide's mechanism of action is complex and not fully understood. It is believed to act as a partial agonist at 5-HT1A and 5-HT2A receptors, leading to increased serotonin activity in the brain. This can result in altered mood, perception, and cognition.
Biochemical and Physiological Effects:
4-(5-chloro-2-methylphenyl)-N-methyl-1-piperazinecarboxamide has been shown to have various biochemical and physiological effects. It can increase heart rate and blood pressure, as well as cause changes in body temperature and respiratory rate. It can also affect neurotransmitter levels in the brain, leading to altered mood and perception.

Advantages and Limitations for Lab Experiments

4-(5-chloro-2-methylphenyl)-N-methyl-1-piperazinecarboxamide has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has well-characterized pharmacological properties. However, it also has several limitations. Its psychoactive properties make it difficult to use in certain types of experiments, and its effects on the central nervous system can be difficult to interpret.

Future Directions

There are several potential future directions for research involving 4-(5-chloro-2-methylphenyl)-N-methyl-1-piperazinecarboxamide. One area of interest is its potential use as a therapeutic agent for various psychiatric disorders, such as depression and anxiety. Additionally, further studies are needed to fully understand its mechanism of action and its effects on various physiological processes. Finally, there is potential for the development of new compounds based on 4-(5-chloro-2-methylphenyl)-N-methyl-1-piperazinecarboxamide that could have improved pharmacological properties and fewer side effects.

Scientific Research Applications

4-(5-chloro-2-methylphenyl)-N-methyl-1-piperazinecarboxamide has been used in various scientific studies to investigate its effects on the central nervous system. It has been found to act as a partial agonist at serotonin receptors, specifically 5-HT1A and 5-HT2A receptors. This makes it a useful tool for studying the role of serotonin in various physiological processes.

properties

IUPAC Name

4-(5-chloro-2-methylphenyl)-N-methylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O/c1-10-3-4-11(14)9-12(10)16-5-7-17(8-6-16)13(18)15-2/h3-4,9H,5-8H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCRELQQBHUSGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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